4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline
Description
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline is a substituted aniline derivative featuring a tetrazole ring linked via a methyl group to the para position of the aromatic amine. Tetrazoles, five-membered aromatic heterocycles with four nitrogen atoms, are valued in medicinal chemistry for their metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement of carboxylic acids .
Properties
CAS No. |
689251-72-7 |
|---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[(1-ethyltetrazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C10H13N5/c1-2-15-10(12-13-14-15)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3 |
InChI Key |
WSSVQHLTADMPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline moiety. One common synthetic route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods may involve microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the aniline moiety, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, where different substituents can be introduced.
Common reagents used in these reactions include strong oxidizers, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . This interaction is facilitated by the electron-donating and electron-withdrawing properties of the tetrazole ring, which stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
4-(5-Methyl-1H-tetrazol-1-yl)aniline
- Structure : Features a methyl-substituted tetrazole directly attached to the aniline ring at position 1.
- Key Differences: Substituent Position: The ethyl group in the target compound is on the tetrazole’s nitrogen (1-position), whereas this analog’s methyl group is on the tetrazole’s carbon (5-position).
- Applications : Tetrazole-containing anilines are often used as intermediates in pharmaceuticals, such as angiotensin II receptor antagonists.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- Structure : A tris-pyrazolylmethyl aniline derivative with methyl groups on the pyrazole rings .
- Key Differences :
- Heterocycle Type : Pyrazoles (three-membered N arrangement) vs. tetrazoles (four N atoms). Pyrazoles offer different coordination sites for metal binding, relevant in catalysis.
- Solubility : Methyl groups enhance solubility in organic solvents compared to unsubstituted analogs, a trait that may extend to ethyl-substituted tetrazoles .
- Synthesis : Synthesized in 1 hour, contrasting with longer reactions for other ligands, suggesting that steric bulk (e.g., ethyl vs. methyl) could influence reaction efficiency .
4-[(tert-Butoxy)methyl]aniline
- Structure : An aniline derivative with a bulky tert-butoxymethyl group.
- Key Differences :
- Steric Effects : The tert-butyl group introduces significant steric hindrance, unlike the smaller ethyl group in the target compound. This impacts reactivity in substitution or coupling reactions.
- Electronic Effects : The ether oxygen in tert-butoxy is electron-withdrawing, whereas the tetrazole’s nitrogen-rich structure offers both electron-withdrawing and hydrogen-bonding capabilities .
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Structure : Contains an oxadiazole ring fused with a thiophene moiety.
- Key Differences :
Physicochemical and Spectroscopic Comparisons
Hydrogen Bonding and Crystallography
- Target Compound: The tetrazole’s NH group can act as a hydrogen bond donor, while the aniline NH₂ participates in intermolecular interactions. This contrasts with 4-[(pyrrolidin-1-ylsulfonyl)methyl]aniline (), which forms strong N-H···O bonds and C-H···π interactions, creating 2D layers. Tetrazole-based compounds may exhibit similar layered structures but with N-H···N interactions .
- Polymorphism : highlights polymorphism in tris-pyrazolyl aniline derivatives due to rotational flexibility. The ethyl group in the target compound may reduce polymorphism by restricting rotation compared to bulkier substituents .
Theoretical and Computational Insights
- DFT Studies: For 4-[(pyrrolidin-1-ylsulfonyl)methyl]aniline, DFT calculations align closely with experimental geometries . Similar studies on the target compound could predict bond angles and electronic transitions, though none are reported in the evidence.
- Hirshfeld Analysis : Used in to quantify intermolecular interactions. Tetrazole-based analogs would likely show higher contributions from N-H···N contacts compared to sulfonamide derivatives.
Biological Activity
4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline is a complex organic compound notable for its potential biological activities, particularly due to the presence of the tetrazole moiety. This compound is characterized by its ability to mimic carboxylate groups, which facilitates interaction with various biological targets, including enzymes and receptors. The following sections delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.23 g/mol. The compound features a tetrazole ring linked to an aniline structure via a methylene bridge, which contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves several chemical reactions, often utilizing reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Microwave-assisted synthesis methods have been reported to enhance yield and reduce reaction times significantly.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde, Ethanol | Reflux | 98% |
| 2 | Lithium aluminum hydride | Dry solvent | High yield |
The biological activity of this compound is largely attributed to its tetrazole moiety, which exhibits bioisosteric properties. This allows it to interact with biological systems effectively, particularly in modulating enzyme activity and receptor binding. The interactions often involve hydrogen bonding and hydrophobic interactions due to the structural characteristics of the tetrazole ring.
Pharmacological Effects
Research indicates that compounds containing tetrazoles exhibit various pharmacological activities, including:
- Anti-inflammatory : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic : It may provide pain relief by modulating pain pathways in the central nervous system.
- Antihypertensive : Tetrazole derivatives are known for their ability to lower blood pressure by acting as angiotensin II receptor antagonists.
Study on Enzyme Interaction
A study evaluated the binding affinity of this compound with cyclooxygenase (COX) enzymes. Results indicated that the compound inhibited COX-2 activity significantly more than COX-1, suggesting selective anti-inflammatory properties.
In Vivo Studies
In vivo studies demonstrated that administration of this compound in animal models resulted in a marked decrease in inflammatory markers and pain responses. The results suggest a promising therapeutic application for conditions such as arthritis and chronic pain syndromes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(2H-Tetrazol-5-yl)aniline | Structure | Anti-inflammatory, analgesic |
| Ethyl 2-(tetrazol-5-yl)acetate | Structure | Antihypertensive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
